2,3,3-Trimethylbutanoic acid

Übersicht

Beschreibung

what is '2,3,3-Trimethylbutanoic acid'? this compound is a saturated fatty acid with a molecular formula of C7H14O2. It is also known as 2,3,3-trimethylbutyric acid or 3-methyl-2-methylpropanoic acid. It is used as a flavoring agent in food and beverages, as a fragrance in cosmetics, and as an intermediate in the synthesis of pharmaceuticals. the use of 'this compound' this compound is used in the field of organic chemistry as a reagent in the synthesis of various compounds. It can be used as a precursor to the synthesis of certain polymers and as a reactant in the synthesis of pharmaceuticals and other organic compounds. It is also used as a catalyst in the synthesis of certain polymers and in the production of polyurethanes. the chemistry of 'this compound' this compound, also known as isovaleric acid, is an organic compound with the molecular formula C5H10O2. It is a saturated fatty acid that belongs to the class of compounds known as carboxylic acids. It is a colorless, solid acid with a pungent, unpleasant odor. It is found naturally in many foods, such as cheese and other dairy products, and is also produced by the human body as a byproduct of metabolism. The acid has two carboxylic acid groups, and is therefore an alpha-hydroxy acid. It is highly soluble in water, and is slightly soluble in ethanol and methanol. It is commonly used in the production of flavors and fragrances, and is a precursor to several pharmaceuticals. The chemical reaction of this compound involves the breaking of the C-C bond between the two carboxylic acid groups, which releases a proton and forms a carboxylate anion. The proton is then replaced by a hydroxyl group, forming a diol. This reaction is catalyzed by an enzyme known as isovaleryl-CoA dehydrogenase. The diol is then further oxidized to form a ketone, which is then further oxidized to form an aldehyde. The aldehyde then undergoes a reaction with a carboxylic acid to form an ester. This reaction is catalyzed by an enzyme known as isovaleryl-CoA synthetase. The ester is then hydrolyzed to form the final product, this compound. the biochemical/physical effects of 'this compound' this compound is an organic compound that is found in some plant and animal species. It has been studied for its potential therapeutic effects, including antioxidant and anti-inflammatory activities. Biochemical Effects: this compound has been found to modulate the activity of several enzymes, including acetylcholinesterase, lipoxygenase, and cyclooxygenase-2. It also has been shown to inhibit the activity of some tyrosine kinases, which are involved in signal transduction pathways. Physical Effects: this compound has been found to have anti-inflammatory effects, as well as anti-oxidant activities. It also has been shown to have an effect on the permeability of cell membranes, which could be beneficial in some medical conditions. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, which could be beneficial in treating certain inflammatory diseases. the benefits of 'this compound' this compound has a wide range of benefits, including: 1. It is a powerful antioxidant that helps protect the body from free radical damage. 2. It is a natural anti-inflammatory agent that can help reduce inflammation in the body. 3. It can help reduce cholesterol levels, which can help reduce the risk of heart disease. 4. It can help improve digestion and reduce the risk of gastrointestinal issues. 5. It can help improve cognitive function and memory. 6. It can help reduce the risk of certain types of cancer. 7. It can help reduce the risk of obesity and diabetes. 8. It can help improve skin health and reduce the signs of aging. the related research of 'this compound' Research related to this compound includes studies of its synthesis, structure, and reactivity. Synthesis research focuses on methods to produce the acid, such as the use of Grignard reagents and hydrolysis of esters. Structural studies use spectroscopic methods such as NMR and IR to characterize the acid's structure. Reactivity research includes studies of its reaction with nucleophiles, electrophiles, and other organic compounds. Additionally, research has been done on the use of this compound as a starting material for the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Complex formation and cation-binding functions: The triolide from (R)-3-hydroxybutanoic acid forms complexes with sodium, potassium, and barium salts, showing diverse conformational states and cation-binding abilities (Seebach et al., 1993).

Oxidation products: Oxidation of 2,2,3-trimethylbutane at high temperatures leads to the production of propene, isobutene, and TRIMB-1, particularly at higher oxygen pressures (Baldwin et al., 1981).

Role in cell membrane ion channels: Oligomers of (R)-3-hydroxybutanoic acid enhance cation transport across bulk liquid organic membranes, suggesting potential applications in cell membrane ion channels (Bürger & Seebach, 1993).

Decarboxylation mechanisms: Oxidative decarboxylation of 2,3,3-trimethylbutanoic acid produces specific compounds, mediated by organolead and organocopper compounds (Beckwith et al., 1974).

Carbonium-ion type reactions: Research has explored the yield and distribution of certain compounds through carbonium-ion type reactions of 2,3,3-trimethyl-2-butanol-1-C(14) (Roberts & Yancey, 1955).

Decomposition in the presence of oxygen: The decomposition of 2,2,3-trimethylbutane with oxygen forms specific compounds at low alkane pressures (Atri et al., 1978).

Synthesis of film-forming agents: Trimerization of 2-methylpropanal with sodium hydroxide is an effective method to produce film-forming auxiliary agents in paints (Li et al., 2014).

Vapour pressure studies: Research on the vapour pressures of 2,3,3-trimethylbutan-2-ol and its mixtures provides insights similar to those for branched butanols (Wieczorek & Sipowska, 1985).

Homologation routes on solid acids: Carbenium ions are crucial in forming 2,2,3-trimethylbutane from dimethyl ether on acid zeolites at low temperatures, demonstrating unique selectivity (Ahn et al., 2009).

Alkylation with ionic liquid catalysts: Ionic liquid catalysts have been used in the alkylation of isobutane and 2-butene, leading to the production of high-quality trimethylpentanes (Liu et al., 2008).

Wirkmechanismus

Target of Action

2,3,3-Trimethylbutanoic acid is a chemical compound with the molecular formula C7H14O2

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes are areas for future research.

Biochemical Pathways

There is limited information available on the biochemical pathways affected by this compound. As such, it is difficult to summarize the affected pathways and their downstream effects. More research is required in this area to fully understand the biochemical implications of this compound .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Biochemische Analyse

Biochemical Properties

It is known that short-chain fatty acids (SCFAs) like 2,3,3-Trimethylbutanoic acid can influence glucose and lipid metabolism . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in these metabolic pathways.

Cellular Effects

Scfas have been shown to play key roles in maintaining energy balance and normal physiological functions in the body . Therefore, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

This compound is likely involved in metabolic pathways related to SCFAs . These pathways could involve interactions with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.

Eigenschaften

IUPAC Name |

2,3,3-trimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBXYVICWFMUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380771 | |

| Record name | 2,3,3-trimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19910-29-3 | |

| Record name | 2,3,3-trimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-trimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of racemic 2,3,3-Trimethylbutanoic acid?

A1: Racemic this compound crystallizes from acetone solution incorporating water of crystallization, forming a structure denoted as (C7H14O3·0.5H2O). The crystal structure reveals extensive intermolecular hydrogen bonding between the hydroxy and carboxylic acid groups. This hydrogen bonding leads to the formation of polymeric networks within the crystal lattice. []

Q2: How can 2-Amino-2,3,3-trimethylbutanamide be synthesized in its optically pure form?

A2: The synthesis begins with the preparation of racemic 2-Acetamido-2,3,3-trimethylbutanoic acid from pinacolone in a three-step process. Resolution of this racemic mixture is then achieved using quinine, which selectively crystallizes with one enantiomer. This allows for the isolation of optically pure (S)-2-Amino-2,3,3-trimethylbutanamide. All intermediates and the final product can be characterized using various spectroscopic methods. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)

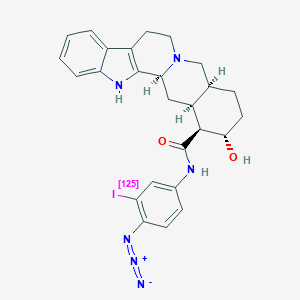

![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)